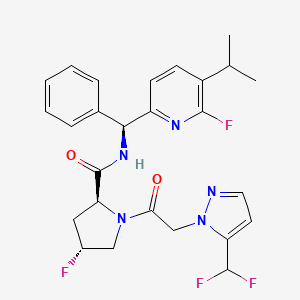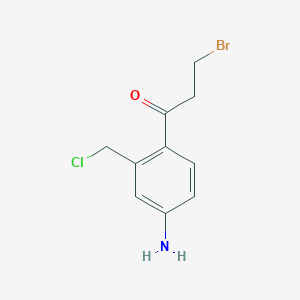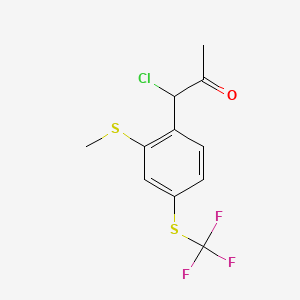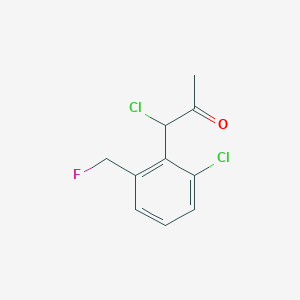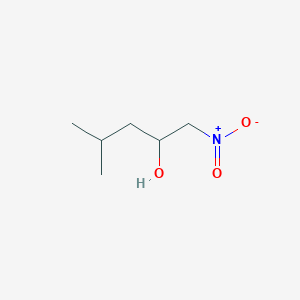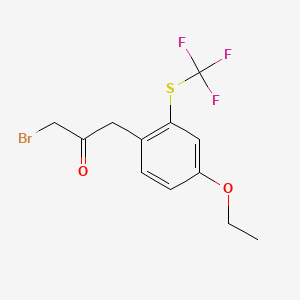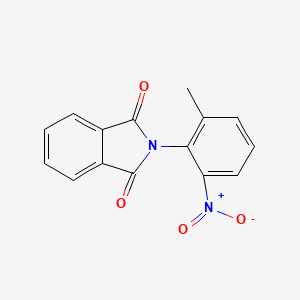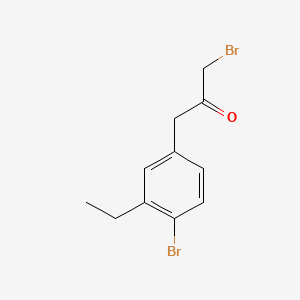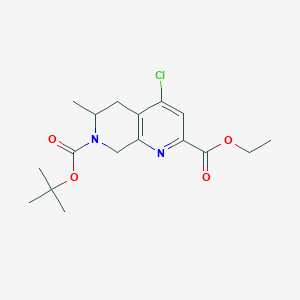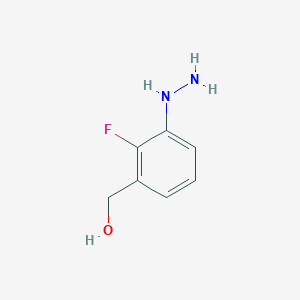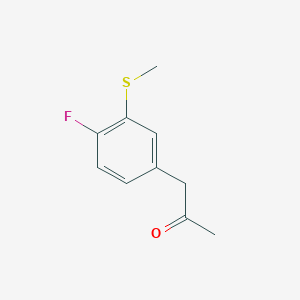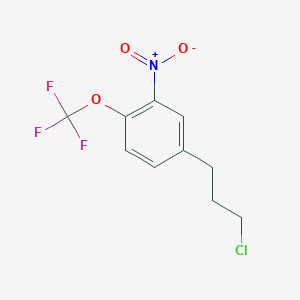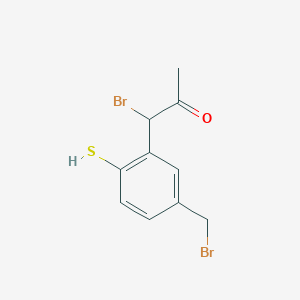![molecular formula C11H17BN2O4 B14059551 [3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid is a boronic acid derivative with a unique structure that combines a pyridine ring with an amino group and a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization to introduce the amino and boronic acid groups. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the amino group via nucleophilic substitution reactions.
Boronic Acid Formation: Conversion of halogenated pyridine derivatives to boronic acids using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boronate esters.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, boronate esters, and oxo compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid is used as a building block for the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe and as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug candidate for various diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid: shares similarities with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Benzylboronic Acid: Utilized in the synthesis of boronate esters and as a reagent in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Propriétés
Formule moléculaire |
C11H17BN2O4 |
|---|---|
Poids moléculaire |
252.08 g/mol |
Nom IUPAC |
[3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)9(13)7-6-14-5-4-8(7)12(16)17/h4-6,9,16-17H,13H2,1-3H3 |
Clé InChI |
BQGGWYCQXXRJSD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NC=C1)C(C(=O)OC(C)(C)C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


